4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline
CAS No.:
Cat. No.: VC20494179
Molecular Formula: C13H18BrFN2
Molecular Weight: 301.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrFN2 |
|---|---|
| Molecular Weight | 301.20 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline |
| Standard InChI | InChI=1S/C13H18BrFN2/c14-11-4-5-13(12(15)10-11)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2 |
| Standard InChI Key | CVVZSCIQENDVMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCNC2=C(C=C(C=C2)Br)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Composition and Nomenclature
4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline (IUPAC name: 4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline) is a halogenated aromatic amine with the molecular formula C₁₃H₁₈BrFN₂ and a molecular weight of 301.20 g/mol . The structure consists of a benzene ring substituted with bromine (C-4) and fluorine (C-2) atoms, while the amino group (-NH₂) is functionalized with a 2-(1-piperidyl)ethyl side chain (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrFN₂ |
| Molecular Weight | 301.20 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline |
| Canonical SMILES | C1CCN(CC1)CCNC2=C(C=C(C=C2)Br)F |
| InChI Key | CVVZSCIQENDVMF-UHFFFAOYSA-N |
The piperidine group introduces a tertiary amine, conferring basicity and enhancing solubility in polar organic solvents. The halogen atoms influence electronic properties, with bromine acting as an electron-withdrawing group and fluorine contributing to steric and electronic modulation .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogous aniline derivatives exhibit characteristic peaks:
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¹H NMR: Aromatic protons resonate between δ 6.5–7.5 ppm, while piperidine methylenes appear as multiplet signals near δ 2.3–2.8 ppm .
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¹³C NMR: The quaternary carbon adjacent to bromine is typically deshielded (~125–135 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline involves multi-step functionalization of 4-bromo-2-fluoroaniline (CAS 367-24-8), a commercially available precursor .
Alkylation of the Aniline Nitrogen
A common approach employs nucleophilic substitution to introduce the piperidine-ethyl side chain:
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Chloroethylation: React 4-bromo-2-fluoroaniline with 1-chloro-2-iodoethane in the presence of a base (e.g., K₂CO₃) to form the intermediate N-(2-chloroethyl) derivative.
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Piperidine Coupling: Treat the chloroethyl intermediate with piperidine under reflux conditions, facilitating displacement of the chloride by the piperidine nitrogen .
The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C, yielding the target compound after purification via column chromatography.
Alternative Pathways
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Reductive Amination: Condensation of 4-bromo-2-fluoroaniline with 2-piperidin-1-ylethanal followed by sodium borohydride reduction.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-2-fluoroaniline with 1-(2-aminoethyl)piperidine, though this method is less common due to competing side reactions .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for the alkylation step.
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Catalyst Optimization: Heterogeneous catalysts (e.g., immobilized palladium complexes) improve yield in coupling reactions.
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Solvent Recovery Systems: Minimize waste generation during purification .
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data for this compound is sparse, estimates based on structural analogs suggest:
Table 2: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 85–90°C (predicted) |
| Boiling Point | 310–325°C (extrapolated) |
| Density | 1.35–1.45 g/cm³ |
| LogP (Octanol-Water) | 2.8–3.2 |
| Aqueous Solubility | <0.1 mg/mL at 25°C |
The low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic amines.
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Photochemical Sensitivity: The bromine substituent increases susceptibility to UV-induced degradation; storage in amber glass is recommended.
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Reactivity: Participates in electrophilic aromatic substitution at the C-5 position (meta to fluorine) and nucleophilic displacement of bromine under harsh conditions .
| Hazard Category | GHS Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 (LD₅₀ >500 mg/kg) |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage | Category 1 |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
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Ventilation: Use fume hoods for powder handling.
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Storage: Store under nitrogen at 2–8°C in light-resistant containers .
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing selective dopamine D₃ receptor ligands.
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Prodrug Design: The aniline amino group facilitates conjugation with promoieties for enhanced bioavailability .
Materials Science
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